molecular formula C15H9Cl2FN2O2 B12628793 1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid CAS No. 920019-35-8

1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B12628793
CAS No.: 920019-35-8
M. Wt: 339.1 g/mol
InChI Key: VTEYLQXSCZNPEX-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a dichlorophenyl group, a fluorine atom, and a carboxylic acid functional group attached to the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2,6-dichlorobenzyl chloride reacts with the indazole core in the presence of a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound reacts with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,6-Dichlorophenyl)methyl]-2-indolinone
  • **2-(2,6-Dichlorophenyl)-4-

Properties

CAS No.

920019-35-8

Molecular Formula

C15H9Cl2FN2O2

Molecular Weight

339.1 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-5-fluoroindazole-3-carboxylic acid

InChI

InChI=1S/C15H9Cl2FN2O2/c16-11-2-1-3-12(17)10(11)7-20-13-5-4-8(18)6-9(13)14(19-20)15(21)22/h1-6H,7H2,(H,21,22)

InChI Key

VTEYLQXSCZNPEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)F)C(=N2)C(=O)O)Cl

Origin of Product

United States

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